molecular formula C8H6F2O2 B1304713 2,6-Difluoro-3-methylbenzoic acid CAS No. 32890-88-3

2,6-Difluoro-3-methylbenzoic acid

Cat. No. B1304713
CAS RN: 32890-88-3
M. Wt: 172.13 g/mol
InChI Key: QZIVNVIPFGKDQE-UHFFFAOYSA-N
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Description

2,6-Difluoro-3-methylbenzoic acid is a derivative of benzoic acid where two fluorine atoms are substituted at the 2nd and 6th positions and a methyl group at the 3rd position of the benzene ring. This compound is a part of the family of halogenated benzoic acids, which are known for their diverse applications in organic synthesis and pharmaceuticals due to their reactivity and structural influence.

Synthesis Analysis

The synthesis of compounds related to 2,6-difluoro-3-methylbenzoic acid involves multi-step chemical reactions. For instance, the synthesis of 2,6-difluoro-N-(3-methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide, a compound derived from 2,6-difluorobenzoic acid, was achieved in 9 steps with a 1% overall yield . This indicates the complexity and low yield often associated with the synthesis of such specialized compounds.

Molecular Structure Analysis

Although the provided data does not include direct information on the molecular structure of 2,6-difluoro-3-methylbenzoic acid, it can be inferred that the presence of fluorine atoms would affect the molecule's electronic distribution and reactivity. For example, the crystal and molecular structure of a related compound, 2,6-dihydroxybenzoic acid, was determined using single-crystal X-ray diffraction, showing a typical herringbone motif . This suggests that halogenated benzoic acids can exhibit unique packing and bonding patterns in their crystalline forms.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,6-difluoro-3-methylbenzoic acid would be influenced by the presence of fluorine atoms, which are highly electronegative. This could lead to increased acidity compared to non-fluorinated benzoic acids and could affect the compound's solubility and melting point. While specific data on 2,6-difluoro-3-methylbenzoic acid is not provided, related compounds such as 4-chloro-2,3,5-trifluorobenzoic acid have been characterized by FTIR, NMR, MS, and elemental analysis, which are standard techniques for determining the properties of such compounds .

Scientific Research Applications

Synthesis and Pharmaceutical Applications

2,6-Difluoro-3-methylbenzoic acid is utilized in the synthesis of complex pharmaceutical compounds. For instance, a study by Wang et al. (2013) details the synthesis of 2,6-difluoro-N-(3-[11C]methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide, a potential PET agent for imaging B-Raf(V600E) in cancers. This compound was synthesized from 2,6-difluorobenzoic acid in a multi-step process, illustrating the compound's role as a building block in medicinal chemistry (Wang et al., 2013).

Photocatalytic Degradation Studies

In environmental research, related compounds, such as o-methylbenzoic acid, have been the subject of studies on photocatalytic degradation. Wang et al. (2000) explored the photocatalytic reaction of o-methylbenzoic acid under various conditions, such as different pH values and the presence of anion additives, using UV light and titanium dioxide. This type of research is essential for understanding the environmental impact and degradation pathways of similar aromatic compounds, including 2,6-difluoro-3-methylbenzoic acid (Wang et al., 2000).

Chemical and Crystal Structure Analysis

The compound has also been involved in studies focusing on its crystal structure and properties. For instance, research by Xiang (2011) on Co(II) and Zn(II) compounds with 3-methylbenzoic acid revealed insights into the crystal structures and properties of these complexes. This research is relevant as it provides a deeper understanding of the structural characteristics and potential applications of metal complexes involving similar benzoic acid derivatives (Xiang, 2011).

Solubility Studies

Research on the solubility of similar compounds, such as trifluoromethylbenzoic acid isomers, has been conducted to understand their behavior in different conditions. Higashi et al. (2005) measured the solubility of these isomers in supercritical carbon dioxide, providing insights that can be extrapolated to the solubility behavior of 2,6-difluoro-3-methylbenzoic acid in various media. Such studies are crucial for industrial applications, such as in the design of extraction and purification processes (Higashi et al., 2005).

Safety And Hazards

When handling 2,6-Difluoro-3-methylbenzoic acid, it is recommended to avoid dust formation and avoid breathing mist, gas, or vapours . Contact with skin and eyes should be avoided, and personal protective equipment should be used .

properties

IUPAC Name

2,6-difluoro-3-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2O2/c1-4-2-3-5(9)6(7(4)10)8(11)12/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZIVNVIPFGKDQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)F)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90378907
Record name 2,6-Difluoro-3-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90378907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Difluoro-3-methylbenzoic acid

CAS RN

32890-88-3
Record name 2,6-Difluoro-3-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90378907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-DIFLUORO-3-METHYLBENZOIC ACID
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
34
Citations
RA Abdel-Hamid, ZA Abilov, NA Sultanova… - ene, 2014 - chemistry-technology.kz
Annotation. Volatile oil of Camphorosma lessingii which grown in Almaty–Kazakhstan was extracted from the aerial parts of the plant by hydro-distillation method, the extracted oil was …
Number of citations: 4 chemistry-technology.kz
H Mohammad, K Prabhu… - Drug …, 2019 - khalifauniversity.elsevierpure.com
Objective: The aim of the study is to understand the efficacy of Ayurvedic medicine by subjecting it to gas chromatography-mass spectrometry (GC-MS) analysis. This knowledge could …
Number of citations: 25 khalifauniversity.elsevierpure.com
H Mohammad, K Prabhu, MRK Rao, L Sundram… - researchgate.net
Objective: The aim of the study is to understand the efficacy of Ayurvedic medicine by subjecting it to gas chromatography–mass spectrometry (GC-MS) analysis. This knowledge could …
Number of citations: 0 www.researchgate.net
LF Guzmán-Rodríguez, MA Cortés-Cruz… - Revista bio …, 2020 - scielo.org.mx
The avocado drymifolia is sensitive to the attack of mistletoe, while, “Hass” and “Mendez” exhibit tolerance. This difference could be related to the secondary metabolites produced by …
Number of citations: 2 www.scielo.org.mx
YJ Jeong, YJ Yang, SC Kang - Korean Journal of Plant Resources, 2013 - koreascience.kr
Lacquer has traditionally been used to varnish. Many reports have revealed that lacquer has anti-microbical, anti-cancer, and anti-inflammatory activities. However, urushiol and their …
Number of citations: 9 koreascience.kr
PS Gorai, R Ghosh, S Ghosh, S Samanta… - Microbiology …, 2023 - Am Soc Microbiol
Black root rot disease of Cicer arietinum L. is accountable for substantial loss in chickpea production worldwide. Endophytic Bacillus siamensis CNE6 has previously shown multifaceted …
Number of citations: 5 journals.asm.org
Q Kong, W Yan, L Yue, Z Chen, H Wang, W Qi… - Radiation Physics and …, 2017 - Elsevier
Prosciutto crudo samples were irradiated at 0, 3 and 6 kGy by gamma rays (GR) and electron beam (EB), respectively. The odor scores and volatile compounds were examined after 7 …
Number of citations: 35 www.sciencedirect.com
MR An, YS Keum, SK Lee - Korean Journal of Food Science and …, 2015 - koreascience.kr
We investigated the physicochemical properties and volatile flavor compounds in Taiwan Apple Mango (TAM) and Philippines Carabao Mango (PCM). The volatile flavor compounds …
Number of citations: 9 koreascience.kr
AA Mus, JA Gansau, VS Kumar, NA Rusdi - Plant Omics, 2020 - search.informit.org
'Phalaenopsis bellina', is an orchid widely known for their distinctive fragrance. Of late, fragrant orchids are getting more attention from Orchid breeders for their horticultural market value…
Number of citations: 3 search.informit.org
S Ponneganti, US Murty, C Bagul, RM Borkar… - Food Research …, 2022 - Elsevier
Phlogacanthus thyrsiformis (P. thyrsiformis) is a non-conventional edible plant that has been used as a vegetable and as a traditional medicine to treat various diseases. This non-…
Number of citations: 8 www.sciencedirect.com

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